2-{[(4-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-{[(4-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule featuring a bicyclic tetrahydrobenzothiophene core substituted at positions 2 and 3. The 2-position is modified with an [(4-methylphenoxy)acetyl]amino group, where the phenoxy moiety carries a para-methyl substituent.
The tetrahydrobenzothiophene core imparts partial saturation, enhancing conformational flexibility compared to fully aromatic systems. The 4-methylphenoxyacetyl group introduces both lipophilic (methylphenyl) and polar (ether, carbonyl) characteristics, influencing solubility and target interactions. This compound likely serves as a lead structure in drug discovery, with modifications to its substituents explored for optimizing pharmacokinetic and pharmacodynamic properties.
Synthetic routes for analogous compounds (e.g., via multicomponent Petasis reactions or amidation steps) suggest that the target molecule may be prepared through similar methodologies . Structural characterization techniques such as NMR, HRMS, and X-ray crystallography (using programs like SHELX and ORTEP-3 ) are critical for confirming its identity and conformation.
Properties
IUPAC Name |
2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-6-8-12(9-7-11)23-10-15(21)20-18-16(17(19)22)13-4-2-3-5-14(13)24-18/h6-9H,2-5,10H2,1H3,(H2,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNBESUTGZGSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative of benzothiophene that exhibits potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20N2O3S
- Molar Mass : 348.43 g/mol
- CAS Number : 675967
Structural Features
The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the 4-methylphenoxy and acetylamino groups enhances its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with a similar structural framework often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain benzothiophene derivatives have been investigated for their ability to inhibit tumor growth.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:
- Cell Viability Assays : Cell lines treated with the compound showed reduced viability in a dose-dependent manner, indicating potential cytotoxic effects on cancer cells.
- Mechanistic Insights : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
Animal models have been used to evaluate the efficacy and safety profile of the compound:
- Tumor Models : In xenograft models, administration of the compound resulted in significant tumor reduction compared to control groups.
- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of related compounds:
Comparison with Similar Compounds
2-Amino Derivatives
- 2-Amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Replaces the acetylated amino group with a free amine and introduces a 4-methylbenzylamide at position 3. The free amino group enhances hydrogen-bonding capacity but may reduce metabolic stability compared to the acetylated derivative.
Acylated Amino Modifications
- N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Substitutes the 4-methylphenoxyacetyl group with a trifluoroacetyl moiety.
- 2-{[(2-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Shifts the methyl group on the phenoxy ring from para to ortho. Steric hindrance at the ortho position may reduce rotational freedom, affecting ligand-receptor interactions .
Carboxamide Modifications
- N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Replaces the carboxamide’s hydrogen with a 4-methoxyphenyl group.
- 6-Methyl-2-{[(4-methylpiperazinyl)acetyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Adds a methyl group to the tetrahydro ring and substitutes the carboxamide with a phenyl group. The piperazinyl acetyl moiety introduces basicity, which could improve water solubility and modulate target engagement .
Structural and Conformational Analysis
- Intramolecular Hydrogen Bonding (): Compounds such as N-(4-methylphenyl)-2-{[(E)-(4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit intramolecular N–H⋯N bonds, stabilizing planar conformations and restricting flexibility. The target compound’s 4-methylphenoxyacetyl group may similarly influence conformation .
- Crystallographic Data (): X-ray structures of analogs (e.g., 2-[(4-chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) reveal puckered tetrahydro rings and coplanar aromatic substituents, suggesting shared structural motifs .
Bioactivity Correlations
- Antimicrobial Activity (): Derivatives with 4-methoxyphenyl or 4-methylphenyl substituents demonstrate antibacterial and antifungal properties. The target compound’s 4-methylphenoxy group may confer similar activity, though direct data are lacking .
- Enzyme Inhibition Potential (): Piperazinyl and trifluoroacetyl derivatives are often explored as kinase or protease inhibitors. The target’s 4-methylphenoxy group, with moderate lipophilicity, may balance target affinity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
